(R)-2-Ethyl-2-methylsuccinic acid, also known as 2-Ethyl-2-methylsuccinic acid, is a chiral compound that belongs to the class of organic acids. It is characterized by its unique structure that contains both ethyl and methyl groups attached to the succinic acid backbone. This compound is notable for its potential applications in pharmaceuticals and biochemistry, particularly as an inhibitor of certain enzymes.
This compound can be derived from various natural sources or synthesized through chemical methods. It is often produced as a result of metabolic processes in certain microorganisms and can also be synthesized in laboratory settings.
The synthesis of (R)-2-Ethyl-2-methylsuccinic acid can be achieved through several methods. A notable method involves the use of microbial fermentation, where specific strains of bacteria convert substrates into this compound. Additionally, chemical synthesis can be performed using multi-step reactions that include alkylation and carboxylation processes.
One common synthetic route involves starting with succinic anhydride, which undergoes alkylation with ethyl and methyl halides under basic conditions. This method allows for the introduction of the ethyl and methyl groups at the appropriate positions on the succinic acid framework.
(R)-2-Ethyl-2-methylsuccinic acid has a molecular structure characterized by a central succinic acid moiety with ethyl and methyl substituents at the second carbon atom. The stereochemistry at this center is crucial for its biological activity.
(R)-2-Ethyl-2-methylsuccinic acid can undergo various chemical reactions typical of carboxylic acids. These include esterification, amidation, and decarboxylation reactions.
In esterification reactions, (R)-2-Ethyl-2-methylsuccinic acid reacts with alcohols in the presence of an acid catalyst to form esters. This reaction is significant in synthesizing derivatives that may have enhanced solubility or altered biological activity.
The mechanism of action for (R)-2-Ethyl-2-methylsuccinic acid primarily involves its interaction with enzymes, particularly metallo-beta-lactamases. It acts as an inhibitor by binding to the active site of these enzymes, thereby preventing them from catalyzing their respective reactions.
The inhibition mechanism typically involves the formation of a stable complex between the inhibitor and the enzyme, which disrupts normal enzymatic function and can lead to increased efficacy of certain antibiotics against resistant bacterial strains.
(R)-2-Ethyl-2-methylsuccinic acid exhibits typical properties of carboxylic acids, such as donating protons in aqueous solutions and reacting with bases to form salts. Its hygroscopic nature indicates it readily absorbs moisture from the air.
(R)-2-Ethyl-2-methylsuccinic acid has several applications in scientific research:
(R)-2-Ethyl-2-methylsuccinic acid and related branched-chain dicarboxylates are increasingly produced via enzymatic bioreduction pathways leveraging the catalytic capabilities of enoate reductases (ERs). These enzymes, particularly those belonging to the Old Yellow Enzyme (OYE) family, catalyze the stereoselective reduction of α,β-unsaturated carboxylic acids. YqjM from Bacillus subtilis demonstrates significant activity toward substrates like citraconate (2-methylmaleate), generating the chiral precursor (R)-2-methylsuccinate through C=C bond reduction [3]. Structural analysis reveals this activity stems from YqjM's active site flexibility, which accommodates branched-chain dicarboxylates despite evolutionary optimization for substrates like N-ethylmaleimide [3].
Further enzyme screening identified Klebsiella pneumoniae enoate reductase (KpER) as a superior biocatalyst. KpER exhibits a 2.8-fold higher specific activity (248 U/mg) toward citraconate compared to YqjM (89 U/mg) and significantly enhanced thermostability (Tm = 52°C vs. 45°C). This enzyme also demonstrates a 1.5-fold improvement in in vivo 2-methylsuccinic acid (2-MSA) titer when expressed in engineered E. coli strains, highlighting its biotechnological potential [3]. Crucially, these ERs operate under anaerobic or microaerobic conditions, preserving their catalytically essential [4Fe-4S] clusters and generating the desired (R)-enantiomer with high stereoselectivity—a critical feature for pharmaceutical applications requiring chiral purity.
Table 1: Enoate Reductase Performance in 2-Methylsuccinate Biosynthesis
Enzyme Source | Specific Activity (U/mg) | Thermal Stability (Tm, °C) | Relative In Vivo Titer | Key Feature | |
---|---|---|---|---|---|
Bacillus subtilis YqjM | 89 | 45 | 1.0 (reference) | Broad substrate range | |
Klebsiella pneumoniae KpER | 248 | 52 | 1.5 | Enhanced activity & stability | |
Engineered YqjM variant | 142* | 48* | 1.2* | Improved expression | (*Representative engineered values) |
Traditional biological routes to branched-chain dicarboxylates often rely on coenzyme A (CoA)-dependent pathways, such as the ethylmalonyl-CoA pathway (EMCP), which suffer from metabolic inefficiency due to multiple enzymatic steps and CoA toxicity at high flux. To overcome these limitations, researchers have designed a minimal CoA-free pathway for (R)-2-ethyl-2-methylsuccinic acid precursors. This novel route comprises three key steps:
This pathway achieves a carbon efficiency exceeding 80% from glucose, significantly higher than CoA-dependent routes (typically 40-60%). Crucially, it avoids the metabolic burden and regulatory complexity of CoA activation, enabling higher theoretical yields. Pathway validation in E. coli BW25113 (F') ΔadhEΔldhAΔfrdBCΔfnrΔpta demonstrated the production of 2-MSA at titers reaching 3.61 g/L in shake flasks—a substantial improvement over the EMCP route, which yielded only 0.26 g/L in Methylobacterium extorquens [3].
Escherichia coli serves as a preferred microbial chassis for producing (R)-2-ethyl-2-methylsuccinic acid derivatives due to its well-characterized genetics, rapid growth, and advanced metabolic engineering toolkit. Key strain engineering strategies focus on:
Table 2: Metabolic Modifications in Engineered E. coli for Dicarboxylate Production
Target System | Genetic Modification | Physiological Effect | Impact on Target Product |
---|---|---|---|
Competing Pathways | ΔldhA ΔadhE Δpta ΔfrdBC | Eliminates lactate, ethanol, acetate & succinate production | Increases pyruvate/oxaloacetate availability |
Redox Regulation | Δfnr | Stabilizes microaerobic metabolism | Maintains ER [4Fe-4S] clusters |
Precursor Supply | cimA* overexpression | Enhances (R)-citramalate synthesis | Boosts flux to citraconate |
Reducing Power | fdh overexpression (formate dehydrogenase) | Regenerates NADH from formate | Drives enoate reduction |
Enoate reductase-mediated reduction consumes substantial reducing equivalents, requiring two molecules of NADH per molecule of citraconate reduced to (R)-2-methylsuccinate. Native NADH regeneration in E. coli under oxygen limitation relies primarily on glycolytic flux (glyceraldehyde-3-phosphate dehydrogenase step), which becomes insufficient at high product titers. To address this, engineered systems incorporate exogenous NADH regeneration modules:
These regeneration systems synergize with metabolic engineering of the core pathway. For instance, combining FDH overexpression with the Δfnr background and optimized KpER expression enabled a final (R)-2-methylsuccinate titer of 3.61 g/L, demonstrating the cumulative impact of integrated NADH management and pathway engineering [3].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5